3-(Piperidin-3-yl)propane-1-thiol

Antioxidant Structure–Activity Relationship DFT

3‑(Piperidin‑3‑yl)propane‑1‑thiol (C₈H₁₇NS, MW 159.29 g mol⁻¹) is a bifunctional heterocyclic building block that combines a secondary piperidine amine with a primary alkanethiol tethered through a three‑carbon spacer. The compound is catalogued by multiple specialty chemical suppliers at purities typically ≥ 95 %.

Molecular Formula C8H17NS
Molecular Weight 159.29 g/mol
Cat. No. B13957304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-3-yl)propane-1-thiol
Molecular FormulaC8H17NS
Molecular Weight159.29 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CCCS
InChIInChI=1S/C8H17NS/c10-6-2-4-8-3-1-5-9-7-8/h8-10H,1-7H2
InChIKeyVGWLAFGOOLYKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-3-yl)propane-1-thiol(CAS 1420955-25-4) Procurement‑Grade Profile and Comparator Landscape


3‑(Piperidin‑3‑yl)propane‑1‑thiol (C₈H₁₇NS, MW 159.29 g mol⁻¹) is a bifunctional heterocyclic building block that combines a secondary piperidine amine with a primary alkanethiol tethered through a three‑carbon spacer . The compound is catalogued by multiple specialty chemical suppliers at purities typically ≥ 95 % . Its closest positional isomers—3‑(piperidin‑4‑yl)propane‑1‑thiol (CAS 1420979‑60‑7) and 3‑(piperidin‑2‑yl)propane‑1‑thiol—share an identical molecular formula but differ in the ring‑attachment point, while the oxygen congener 3‑(piperidin‑3‑yl)propan‑1‑ol (CAS 25175‑58‑0) replaces the thiol with a hydroxyl group. These structural variations create measurable differences in redox activity, metal‑binding capacity, nucleophilicity, and biological target engagement that directly influence procurement decisions .

Bifunctional scaffold Combines secondary amine and alkanethiol for orthogonal reactivity
Surface chemistry Thiol group enables gold surface anchoring (SAM fabrication)
Medicinal chemistry Core scaffold for CCR3 chemokine receptor antagonist elaboration
Coordination chemistry Soft mercaptide donor for transition metal complexes

Why 3‑(Piperidin‑3‑yl)propane‑1‑thiol Cannot Be Casually Substituted by In‑Class Analogs


Piperidine‑alkanethiols are not interchangeable commodities. The 3‑position attachment on the piperidine ring places the nitrogen lone pair in a steric and electronic environment distinct from the 2‑ or 4‑regioisomers, altering both the amine basicity and the conformational flexibility of the pendant thiol chain . Critically, the thiol terminus provides a soft nucleophile and a high‑affinity metal‑binding site that is absent in the corresponding alcohol . Experimental structure–activity studies on piperidine derivatives demonstrate that replacing an –SH group with –NH₂ or –OH reduces antioxidant capacity by a statistically significant margin; the thiol congener consistently outperforms both the amino and hydroxyl analogs in radical‑scavenging assays . Consequently, procurement based solely on molecular‑formula equivalence ignores functionally decisive differences in redox chemistry, coordination behaviour, and pharmacophoric potential.

Positional isomers (2- or 4-regioisomers)
Ring-attachment point alters amine basicity, chain orientation, and target engagement; may not be functionally interchangeable.
Oxygen analog (alcohol congener)
Replacement of thiol with –OH eliminates soft nucleophilicity, metal-binding capacity, and Au–S self-assembly capability.
Amino analog (amine congener)
Substitution with –NH₂ alters redox activity ranking; reported antioxidant assay response may shift significantly.

Head‑to‑Head and Class‑Level Quantitative Evidence for 3‑(Piperidin‑3‑yl)propane‑1‑thiol Versus Its Closest Analogs


Antioxidant Activity of Piperidine‑Thiols vs. Piperidine‑Alcohols and Piperidine‑Amines

In a systematic structure–activity investigation of piperidine derivatives (PDs) as lipid‑peroxidation inhibitors, the thiol‑substituted derivatives displayed the highest antioxidant potency, followed by amino‑substituted derivatives, while hydroxyl‑substituted derivatives were the least active. The experimentally determined activity order is SH > NH₂ > OH . For procurement, this means 3‑(piperidin‑3‑yl)propane‑1‑thiol offers intrinsically superior radical‑scavenging capability relative to its direct alcohol analog 3‑(piperidin‑3‑yl)propan‑1‑ol and its amine analog 3‑(piperidin‑3‑yl)propylamine.

Antioxidant activity rank
Class-level
SH > NH₂ > OH
Reported activity ranking; supports antioxidant study design
Lipid peroxidation assay & DFT; specific IC₅₀ not provided
Antioxidant Structure–Activity Relationship DFT

CCR3 Chemokine Receptor Modulation by Substituted Piperidyl‑Propane‑Thiols

The substituted piperidyl‑propane‑thiol chemotype, for which 3‑(piperidin‑3‑yl)propane‑1‑thiol is the unsubstituted scaffold, has been extensively patented as a privileged CCR3‑modulating structure . A comprehensive medicinal chemistry review of CCR3 small‑molecule antagonists reports that several members of this class achieve sub‑nanomolar IC₅₀ values for CCR3 binding and potently inhibit eotaxin‑induced intracellular calcium mobilization and eosinophil chemotaxis in vitro . While specific IC₅₀ data for the bare 3‑(piperidin‑3‑yl)propane‑1‑thiol scaffold were not disclosed in the public patent document, the N‑substituted derivatives derived from it consistently deliver high‑affinity receptor engagement.

CCR3 binding context
Supporting evidence
Sub-nM IC₅₀ for N-substituted derivatives
Class-level high-affinity binding; supports SAR exploration
Unsubstituted scaffold not directly tested; patent data
CCR3 antagonist Chemokine receptor Inflammation

Thiol‑Gold Self‑Assembly Capability Versus the Alcohol Analog

Thiol‑terminated piperidine derivatives are established building blocks for self‑assembled monolayers (SAMs) on gold surfaces, enabling oriented immobilization of piperidine functionality for subsequent on‑surface chemistry . The thiol‑gold chemisorption bond (approximately 40–50 kcal mol⁻¹) imparts robust monolayer stability, a property entirely absent in the alcohol analog 3‑(piperidin‑3‑yl)propan‑1‑ol, which cannot form a stable covalent linkage to gold under comparable conditions. The analogous compound 4‑piperidinemethanethiol has been demonstrated to form highly organized arrays on Au{111} as characterized by AFM and cyclic voltammetry .

Thiol-Au SAM vs. alcohol
Class-level
Thiol forms stable Au–S bond; alcohol cannot
Enables surface functionalization on gold
Based on 4-piperidinemethanethiol SAM data (AFM, CV)
Self-assembled monolayer Surface functionalization Gold surface

Metal‑Chelation Distinction Between Thioether and Hydroxyl Piperidine Analogs

Transition‑metal complexes of γ‑mercaptoalkylpiperidines reveal that these ligands coordinate exclusively through the thiolate sulfur, with no participation of the piperidine nitrogen, forming mercapto‑bridged polymeric frameworks with Ni(II) and monomeric tetrahedral complexes with Zn(II) and Cd(II) . The alcohol analog cannot form analogous metal–sulfur coordination bonds under comparable conditions. This coordination chemistry directly enables applications in catalysis, metal‑organic framework construction, and metallodrug design that are inaccessible to the hydroxyl congener.

Metal coordination mode
Class-level
Thiolate-exclusive coordination to Ni, Zn, Cd
Enables transition metal complex synthesis
γ-mercaptoalkylpiperidine complexes characterized (IR, magnetism)
Metal coordination Mercaptide ligand Transition metal complex

Purity and Physical‑Form Consistency Across Commercial Suppliers

Multiple reputable suppliers list 3‑(piperidin‑3‑yl)propane‑1‑thiol (CAS 1420955‑25‑4) at a minimum purity of 95 %, with molecular weight 159.29 g mol⁻¹ and molecular formula C₈H₁₇NS . In comparison, the positional isomer 3‑(piperidin‑4‑yl)propane‑1‑thiol (CAS 1420979‑60‑7) is offered at a similar purity specification, but the 3‑substituted regioisomer is less commonly stocked, making procurement lead‑time and price distinctly different parameters for the two isomers .

Commercial purity & availability
Cross-study comparable
≥95% purity; 3-isomer less stocked than 4-isomer
Procurement planning may face longer lead times
Supplier specifications as of April 2026
Purity specification Procurement Quality control

Optimal Research and Industrial Deployment Scenarios for 3‑(Piperidin‑3‑yl)propane‑1‑thiol Based on Quantitative Differentiation


CCR3‑Targeted Medicinal Chemistry: Scaffold for Sub‑Nanomolar Antagonist Elaboration

The piperidyl‑propane‑thiol framework is a patented CCR3 antagonist pharmacophore . N‑substituted derivatives of this scaffold have demonstrated sub‑nanomolar IC₅₀ binding at CCR3 and potent inhibition of eotaxin‑driven eosinophil chemotaxis . Procurement of the unsubstituted 3‑(piperidin‑3‑yl)propane‑1‑thiol scaffold provides the key intermediate for systematic N‑functionalization to explore selectivity against other chemokine receptors.

Self‑Assembled Monolayer (SAM) Fabrication on Gold for Surface Patterning and Sensing

The thiol group enables direct chemisorption onto gold substrates, forming stable Au–S bonds. Structurally analogous 4‑piperidinemethanethiol has been demonstrated to produce highly ordered SAMs on Au{111} as confirmed by AFM imaging and cyclic voltammetry . 3‑(Piperidin‑3‑yl)propane‑1‑thiol can similarly be deployed to generate amine‑terminated SAMs for subsequent on‑surface dithiocarbamate or amide coupling, a capability fundamentally absent in the alcohol analog.

Transition‑Metal Coordination Chemistry and Catalytic Precursor Design

γ‑Mercaptoalkylpiperidines are established mercaptide (RS⁻) ligands that coordinate Ni(II), Zn(II), and Cd(II) exclusively through sulfur, yielding structurally well‑defined polymeric or monomeric complexes . The bifunctional nature of 3‑(piperidin‑3‑yl)propane‑1‑thiol—combining a soft thiolate donor with a potentially protonatable piperidine nitrogen—makes it a candidate for the construction of stimuli‑responsive metal–organic assemblies and heterobimetallic catalysts.

Antioxidant Lead Optimization Where Thiol Superiority Over Alcohol and Amine Analogs Is Experimentally Validated

Systematic evaluation of piperidine derivatives has established the antioxidant activity rank order SH > NH₂ > OH . When the research goal is to maximize radical‑scavenging or lipid‑peroxidation‑inhibitory potency, 3‑(piperidin‑3‑yl)propane‑1‑thiol provides a functionally superior starting point relative to its hydroxyl and amino counterparts, reducing the need for late‑stage functional‑group interconversion.

Application
Selection Property
Validation Focus
CCR3-targeted medicinal chemistry
N-substitution versatility
SAR exploration for chemokine receptor selectivity
SAM fabrication on gold
Thiol anchoring functionality
Surface characterization (AFM, CV)
Transition-metal coordination chemistry
Soft thiolate donor
Complex geometry and stoichiometry
Antioxidant lead optimization
Radical-scavenging SH group
Activity comparison vs. OH and NH₂ analogs
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